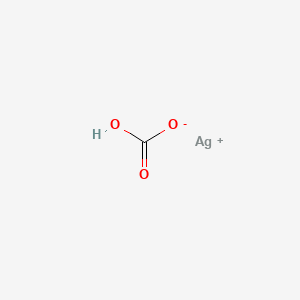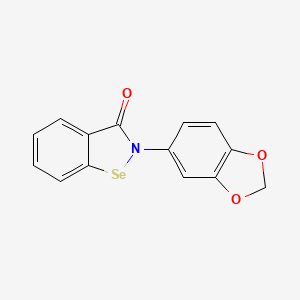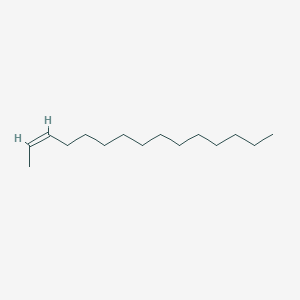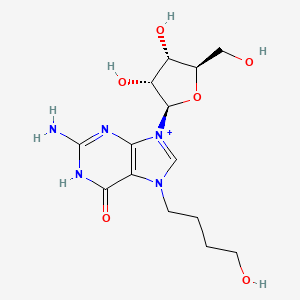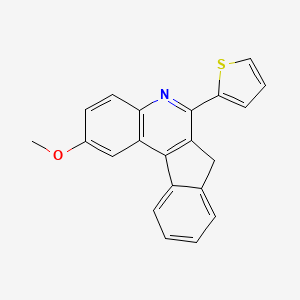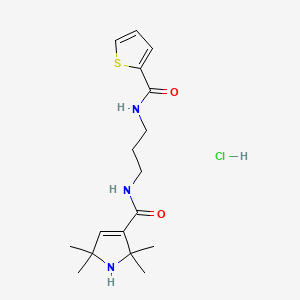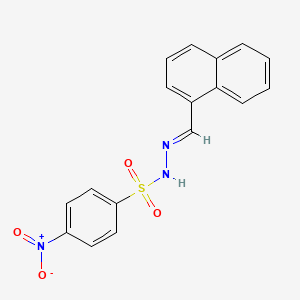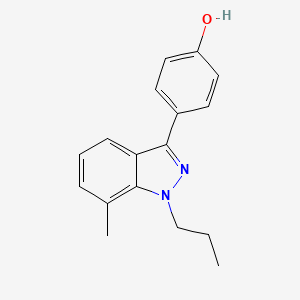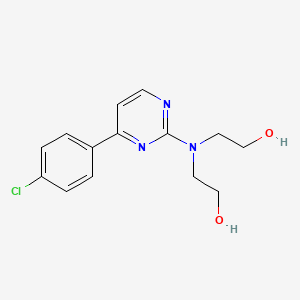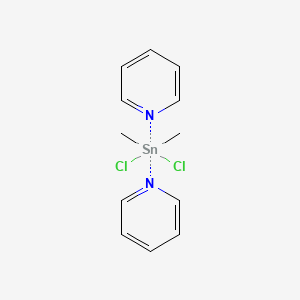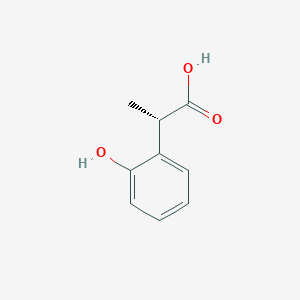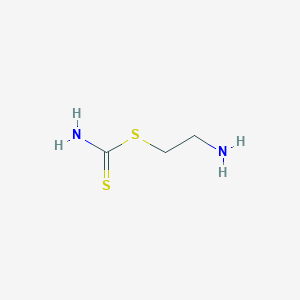
((2-Aminoethyl)sulfanyl)carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Aminoethyl)sulfanyl)carbothioamide is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Aminoethyl)sulfanyl)carbothioamide typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using reagents such as hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) under mild conditions . This method is advantageous as it does not require additional pre-functionalization steps, thereby streamlining the synthetic process and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
((2-Aminoethyl)sulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides or sulfonamides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
((2-Aminoethyl)sulfanyl)carbothioamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ((2-Aminoethyl)sulfanyl)carbothioamide involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can form coordination bonds with metal ions in the active sites of enzymes, thereby inhibiting their activity . The sulfur and nitrogen atoms in the compound play a crucial role in these interactions, forming hydrogen bonds and hydrophobic contacts with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds also contain sulfur-nitrogen bonds and are used in similar applications, such as vulcanization accelerators.
Sulfinamides: These are oxidation products of sulfenamides and have applications in pharmaceuticals and agrochemicals.
Sulfonamides: These compounds are widely used in medicine as antibiotics and in the chemical industry.
Uniqueness
((2-Aminoethyl)sulfanyl)carbothioamide is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
58450-28-5 |
|---|---|
Molecular Formula |
C3H8N2S2 |
Molecular Weight |
136.24 g/mol |
IUPAC Name |
2-aminoethyl carbamodithioate |
InChI |
InChI=1S/C3H8N2S2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6) |
InChI Key |
QHJLEGSVLNKHLI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


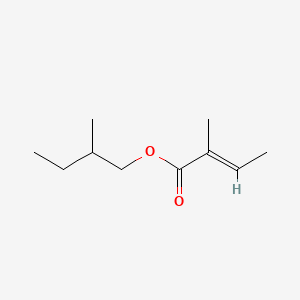
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
